molecular formula C10H4F10O2 B1607645 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene CAS No. 6715-31-7

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Cat. No.: B1607645
CAS No.: 6715-31-7
M. Wt: 346.12 g/mol
InChI Key: NCCSGSHEUXXWIL-UHFFFAOYSA-N
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Description

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a chemical compound with the molecular formula C10H4F10O2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves two synthesis methods . The reaction conditions involve the use of cesium fluoride in 1,2-dimethoxyethane at 90 degrees Celsius for 12 hours . More detailed synthesis methods can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring . The molecular weight of the compound is 346.12 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 49.8±0.3 cm3, and its surface tension is 23.5±3.0 dyne/cm .

Scientific Research Applications

Halogenation and Thermal Stability

Research has shown that fluorinated benzene derivatives, similar to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, undergo controlled halogenation to produce chloro and bromo derivatives without hydrolysis, demonstrating good thermal stability at elevated temperatures. These findings are significant for the development of materials with specific chemical and physical properties (Herkes, 1977).

Synthesis and Optical Properties

The synthesis and study of fluorinated rigid rods, including derivatives of tetrafluorobenzene, have revealed their unique optical properties and phase behaviors. These compounds exhibit ordered phases under specific temperature ranges, which is crucial for the development of advanced materials and optical devices (Fasina et al., 2004).

Metal-Organic Frameworks (MOFs)

Fluorinated bis(triazole) ligands, including tetrafluorobenzene derivatives, have been used to construct novel metal-organic frameworks (MOFs) with diverse coordination frameworks and supramolecular architectures. These MOFs exhibit a range of bactericidal activities and highlight the versatility of fluorinated compounds in designing functional materials (Zhang et al., 2014).

Redox Properties

The study of 1,4-bis(dimesitylphosphino)-tetrafluorobenzene and its derivatives provides insights into their redox properties, showcasing the potential of fluorinated benzene derivatives in electronic and photonic applications. These compounds have been explored for their electrochemical characteristics, offering possibilities for new types of electronic materials (Sasaki et al., 1999).

Fluorocarbon Coordination Chemistry

The development of fluorocarbon-based cryptands and their metal ion complexes demonstrates the unique coordination chemistry of fluorinated compounds. Such studies reveal significant shifts in NMR resonances and coupling constants upon complexation, contributing to our understanding of fluorine's role in molecular interactions (Plenio et al., 1997).

Safety and Hazards

The safety data sheet for 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene indicates that it may be harmful if swallowed, cause serious eye irritation, skin irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSGSHEUXXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382095
Record name 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6715-31-7
Record name 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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